N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that features a unique combination of adamantane, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Thiophene Sulfonylation: Thiophene is sulfonylated using reagents like sulfonyl chlorides under acidic or basic conditions.
Piperidine Carboxylation: Piperidine is carboxylated to introduce the carboxamide group.
Coupling Reactions: The functionalized adamantane, thiophene sulfonyl, and piperidine carboxamide intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the sulfonyl group or the carboxamide group.
Substitution: Substitution reactions may involve the adamantane or piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Materials Science: It could be used in the development of novel materials with unique properties.
Biology
Drug Development:
Biological Probes: Used as a probe to study biological processes.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Utilized in diagnostic assays and imaging.
Industry
Polymer Additives: Used as an additive in polymer formulations to enhance properties.
Chemical Sensors: Incorporated into sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Adamantane Derivatives: Compounds featuring the adamantane moiety with various functional groups.
Thiophene Sulfonamides: Compounds with thiophene and sulfonamide groups.
Uniqueness
This compound is unique due to the combination of its structural features, which may confer specific properties such as enhanced stability, selectivity, or activity in its applications.
Properties
Molecular Formula |
C20H28N2O3S2 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H28N2O3S2/c23-19(21-20-11-14-8-15(12-20)10-16(9-14)13-20)17-3-5-22(6-4-17)27(24,25)18-2-1-7-26-18/h1-2,7,14-17H,3-6,8-13H2,(H,21,23) |
InChI Key |
NIWBIMYAPFOWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
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